![molecular formula C16H14N2O3 B1386861 4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid CAS No. 1171013-61-8](/img/structure/B1386861.png)
4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid
Vue d'ensemble
Description
“4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid” is a chemical compound with the molecular formula C16H14N2O3 . It is a versatile material used in scientific research, with its unique structure allowing for diverse applications, including drug discovery, material synthesis, and biological studies.
Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 561.5±45.0 °C, and its density is predicted to be 1.391±0.06 g/cm3 .Applications De Recherche Scientifique
4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid has been used in a variety of scientific research applications. It has been used to study the effects of cyclopropylcarbonyl groups on the structure and function of proteins, as well as to study the effects of cyclopropylcarbonyl groups on the properties of enzymes. In addition, this compound has been used to study the effects of cyclopropylcarbonyl groups on the binding of drugs to receptors. Furthermore, this compound has been used to study the effects of cyclopropylcarbonyl groups on the structure and function of DNA.
Mécanisme D'action
Target of Action
It belongs to the class of organic compounds known as phenylpyridines , which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond
Mode of Action
Compounds containing five-membered heteroaryl amines have shown substantial antiviral activity . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given its structural similarity to other phenylpyridines , it may influence similar biochemical pathways.
Result of Action
Compounds containing five-membered heteroaryl amines have shown substantial antiviral activity . The specific molecular and cellular effects of this compound are subjects of ongoing research.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable, which makes it suitable for use in a variety of laboratory experiments. In addition, this compound is relatively non-toxic and has a wide range of biological activities, which makes it suitable for use in a variety of experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not soluble in water, which may limit its use in some experiments. In addition, the effects of this compound on proteins and DNA may vary depending on the concentration of the compound and the length of exposure.
Orientations Futures
There are a number of potential future directions for the study of 4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid. For example, further research could be conducted to better understand the mechanism of action of this compound and to identify new uses for the compound. In addition, further research could be conducted to identify new synthetic methods for the production of this compound. Furthermore, further research could be conducted to identify new biological activities of this compound and to identify new therapeutic targets. Finally, further research could be conducted to identify new uses for this compound in laboratory experiments.
Propriétés
IUPAC Name |
4-[5-(cyclopropanecarbonylamino)pyridin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(11-3-4-11)18-13-7-8-14(17-9-13)10-1-5-12(6-2-10)16(20)21/h1-2,5-9,11H,3-4H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTKZBKLESVORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CN=C(C=C2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B1386782.png)
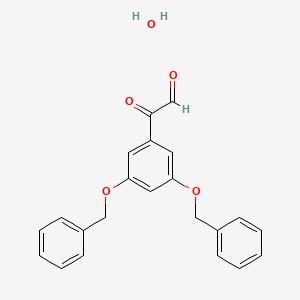
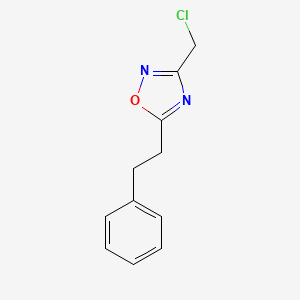
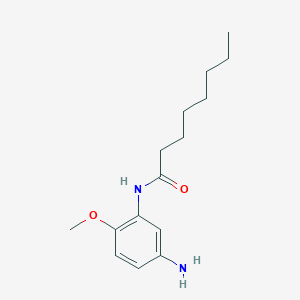
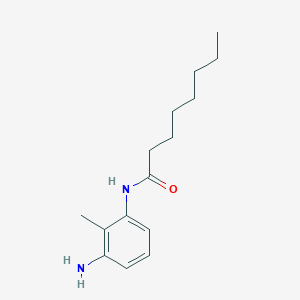

![Methyl 2-[(pyridin-3-ylmethyl)amino]benzoate](/img/structure/B1386794.png)
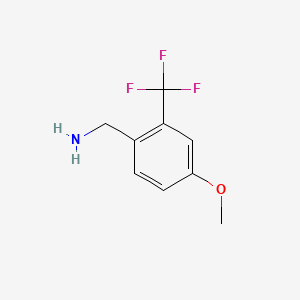


![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1386798.png)
![2-[Cyclohexyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1386800.png)
